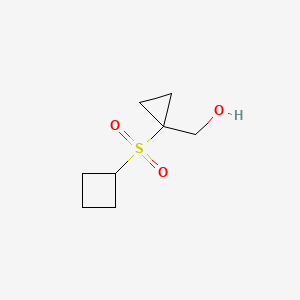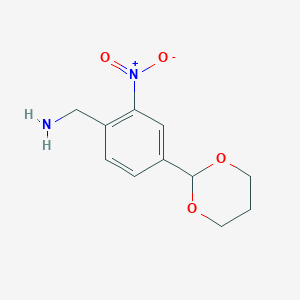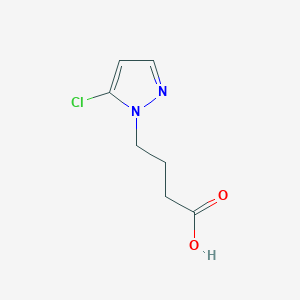
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves several steps. The starting material, 5-nitropyridine, undergoes a series of reactions including nitration, reduction, and substitution to form the final product. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for nitration, and organic solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride can be compared to other similar compounds, such as:
1-(4-Nitropyridin-2-yl)piperidin-4-amine: Similar structure but with a different position of the nitro group.
1-(5-Nitropyridin-2-yl)piperidin-4-amine: The base compound without the dihydrochloride salt.
Eigenschaften
Molekularformel |
C10H16Cl2N4O2 |
|---|---|
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16;;/h1-2,7-8H,3-6,11H2;2*1H |
InChI-Schlüssel |
JOCRHSZWXXKTMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)







